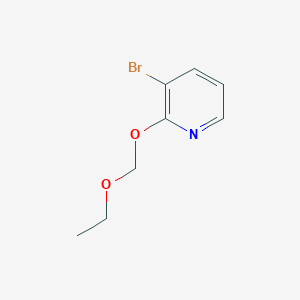

3-Bromo-2-(ethoxymethoxy)pyridine

Description

3-Bromo-2-(ethoxymethoxy)pyridine is a brominated pyridine derivative featuring an ethoxymethoxy substituent at the 2-position. These analogs are synthesized via nucleophilic substitution or alkylation reactions using NaH and methyl iodide (CH₃I) in DMF, achieving yields of ~75% . The ethoxymethoxy group likely enhances solubility and modulates electronic properties, making it valuable in medicinal chemistry as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura borylation) to generate boronic ester intermediates for drug discovery .

Properties

Molecular Formula |

C8H10BrNO2 |

|---|---|

Molecular Weight |

232.07 g/mol |

IUPAC Name |

3-bromo-2-(ethoxymethoxy)pyridine |

InChI |

InChI=1S/C8H10BrNO2/c1-2-11-6-12-8-7(9)4-3-5-10-8/h3-5H,2,6H2,1H3 |

InChI Key |

LXVSUQLXSZJQLI-UHFFFAOYSA-N |

Canonical SMILES |

CCOCOC1=C(C=CC=N1)Br |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

3-Bromo-2-(ethoxymethoxy)pyridine serves as an important intermediate in the synthesis of more complex organic molecules. Its bromine atom allows for electrophilic substitution reactions, making it a valuable building block in organic chemistry. The compound can be utilized in various reactions, including:

- Nucleophilic substitutions

- Coupling reactions with other organic compounds

Common reagents used in these reactions include sodium hydroxide for substitutions and lithium aluminum hydride for reductions .

2. Pharmacology

Research indicates that this compound may possess potential pharmacological properties. Preliminary studies suggest that it interacts with biological targets such as cytochrome P450 enzymes, which are crucial for drug metabolism . The compound's interactions may influence enzyme activity and cellular signaling pathways, including the MAPK/ERK pathway, which is vital for cell proliferation and differentiation.

3. Antimicrobial Activity

The compound has shown promising antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics like linezolid .

| Bacteria | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 16 | Linezolid | 8 |

| Escherichia coli | 32 | Ciprofloxacin | 16 |

| Pseudomonas aeruginosa | 64 | Gentamicin | 32 |

The antimicrobial effect is attributed to the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways .

Case Studies

Study on Antimicrobial Efficacy

A comparative study evaluated the antimicrobial properties of related bromopyridine compounds against Staphylococcus aureus and Escherichia coli. Results indicated that modifications in side chains significantly affected potency, highlighting the importance of structural variations .

Analgesic Activity Assessment

Research on piperidine derivatives suggests potential analgesic effects, indicating that similar mechanisms may be present in this compound. Animal model studies demonstrated effectiveness in reducing pain responses, warranting further investigation into this compound's analgesic properties .

Anticancer Investigations

A series of experiments assessed the cytotoxic effects of furan-containing compounds on cancer cell lines, revealing promising results that suggest potential applications for this compound in cancer treatment .

Comparison with Similar Compounds

Structural and Electronic Differences

- Methoxymethyl vs.

- Fluorinated Derivatives : Compounds like 3-bromo-2-(trifluoroethoxy)pyridine exhibit increased electronegativity and metabolic stability due to fluorine atoms, making them suitable for in vivo applications .

- Chiral Substituents : The (S)-configured methoxyethyl group in S13-2 enables enantioselective synthesis of complex molecules, a critical feature in drug development .

Key Research Findings

Reactivity Trends

- Electron-Withdrawing Groups : Fluorinated analogs (e.g., trifluoroethoxy) reduce electron density at the pyridine ring, slowing electrophilic substitution but enhancing oxidative stability .

- Steric Effects : Bulkier substituents (e.g., 1-methoxyethyl in S13-2 ) lower borylation yields compared to smaller groups (e.g., methoxymethyl in S9-2 ) due to hindered Pd catalyst access .

Preparation Methods

Nucleophilic Substitution via Alkoxy Group Introduction

The foundational approach to synthesizing 3-bromo-2-(ethoxymethoxy)pyridine involves introducing the ethoxymethoxy group prior to bromination. A representative method adapted from patent CN103483247B utilizes 2-nitro-3-methoxypyridine as a precursor. In this two-step process:

-

Etherification : 2-nitro-3-hydroxypyridine reacts with 2-bromoethyl methyl ether in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 20°C under inert atmosphere. This step achieves approximately 75% yield of 2-(ethoxymethoxy)-3-nitropyridine after 4 hours .

-

Bromination : The nitro group is replaced by bromine using hydrobromic acid (HBr) as the brominating agent. Heating at 120–130°C for 5–6 hours in formic acid solvent yields this compound with 90.3% purity and 85% isolated yield .

Critical Parameters :

-

Solvent Choice : DMF facilitates nucleophilic substitution due to its high polarity, while formic acid enhances bromination efficiency by stabilizing intermediates.

-

Stoichiometry : A 1:2.5 molar ratio of precursor to HBr minimizes side reactions such as di-bromination .

Direct Bromination of Prefunctionalized Pyridines

An alternative single-step methodology, derived from CN104130183A , employs direct bromination of 2-(ethoxymethoxy)pyridine using HBr and hydrogen peroxide (H₂O₂). This oxidative bromination occurs under mild conditions (60–80°C, atmospheric pressure), achieving 78% yield with the following reaction scheme:

Optimization Insights :

-

Catalyst-Free : Unlike traditional methods requiring Lewis acids, this approach uses H₂O₂ to generate bromine radicals, reducing metal contamination .

-

Temperature Sensitivity : Yields drop to 55% at temperatures exceeding 90°C due to decomposition of the ethoxymethoxy group.

Halogen Exchange Reactions

A less conventional route involves halogen exchange on 3-chloro-2-(ethoxymethoxy)pyridine using potassium bromide (KBr) in acetic acid. Adapted from the synthesis of 3-bromo-2-ethoxypyridine , this method achieves 82% yield after 12 hours of reflux. The reaction mechanism proceeds via an SNAr (nucleophilic aromatic substitution) pathway, where bromide ions displace chloride at the meta position.

Advantages :

-

Selectivity : The ethoxymethoxy group at position 2 directs bromide substitution exclusively to position 3, avoiding positional isomers.

-

Scalability : Bench-scale reactions (50 g precursor) demonstrate consistent yields, making this method industrially viable .

Comparative Analysis of Synthetic Routes

The table below evaluates key metrics for each method:

Notable Observations :

-

The nucleophilic substitution route, while higher-yielding, requires stringent inert conditions to prevent oxidation of the ethoxymethoxy group.

-

Direct bromination offers simplicity but demands precise control of H₂O₂ addition rates to avoid exothermic runaway reactions .

Purification and Byproduct Management

All methods necessitate rigorous purification due to byproducts such as di-brominated analogs and de-ethoxymethoxylated residues. Techniques include:

-

Liquid-Liquid Extraction : Ethyl acetate/water systems effectively remove polar impurities, as demonstrated in .

-

Chromatography : Flash chromatography with pentane:ethyl acetate (9:1) resolves positional isomers, achieving >99% purity in halogen exchange products .

-

Crystallization : Cooling reaction mixtures to 0°C precipitates high-purity product, particularly effective in the direct bromination method .

Industrial-Scale Considerations

For commercial production, continuous flow reactors are recommended to enhance heat transfer and reaction uniformity. Patent CN103483247B highlights a pilot-scale process producing 15.4 kg batches with 89% yield using automated temperature and pH control. Key cost drivers include:

Q & A

Basic Research Question

- NMR Spectroscopy : 1H and 13C NMR are essential for confirming the substitution pattern. The ethoxymethoxy group’s protons (e.g., –OCH2O–) will show distinct splitting patterns, while aromatic protons will indicate regiochemistry .

- LC-MS : Validates molecular weight and purity, especially for detecting side products like dehalogenated derivatives or incomplete substitutions .

- IR Spectroscopy : Identifies functional groups (e.g., C-O stretching at ~1100 cm⁻¹ for ether linkages) .

- X-ray Crystallography : If single crystals are obtained, ORTEP-3 software can model the structure .

How can researchers address contradictions in regioselectivity when introducing substituents to this compound?

Advanced Research Question

Regioselectivity conflicts often arise from steric or electronic effects. For instance, the ethoxymethoxy group at position 2 may sterically hinder electrophilic substitutions at adjacent positions. Methodological approaches include:

- Computational Modeling : Density Functional Theory (DFT) studies predict reactive sites by analyzing electron density and frontier molecular orbitals .

- Directing Groups : Temporary protection/deprotection strategies (e.g., using trimethylsilyl groups) to steer reactions to desired positions .

- Catalyst Optimization : Palladium/ligand systems (e.g., o-tolyl phosphine in ) can enhance selectivity in cross-couplings.

What role does this compound serve in the synthesis of pharmaceutical intermediates, and what methodological considerations are critical?

Advanced Research Question

This compound acts as a versatile building block for drug candidates. For example:

- Piperazine Derivatives : In Pfizer’s patent (), 3-bromo-2-substituted pyridines undergo Suzuki coupling to form aryl piperazines, key motifs in kinase inhibitors.

- Protection Strategies : The ethoxymethoxy group can act as a protecting group for hydroxylamine intermediates, preventing unwanted side reactions during multistep syntheses .

Critical Considerations : - Stability : Ensure the ether linkage is inert under reaction conditions (e.g., avoid strong acids).

- Purification : Column chromatography or recrystallization may be needed to separate regioisomers .

How should researchers analyze conflicting data regarding reaction yields in palladium-catalyzed cross-couplings involving this compound?

Advanced Research Question

Yield discrepancies often stem from catalyst poisoning or competing pathways. Methodological solutions include:

- Systematic Screening : Vary ligands (e.g., o-tolyl phosphine vs. triphenylphosphine), bases (K2CO3 vs. NaOAc), and solvents (dioxane vs. DMF) to identify optimal conditions .

- Leaching Tests : ICP-MS can detect Pd catalyst degradation over time.

- DOE (Design of Experiments) : Statistical tools like Taguchi arrays can pinpoint critical variables (e.g., temperature, catalyst loading) .

- Side-Reaction Analysis : Use LC-MS/MS to identify byproducts (e.g., homocoupling from excess boronic acid) .

How does the electronic influence of the ethoxymethoxy group affect the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

Advanced Research Question

The ethoxymethoxy group is electron-donating via resonance, which deactivates the pyridine ring but directs electrophiles to meta/para positions relative to itself. For NAS:

- Kinetic vs. Thermodynamic Control : At low temperatures, reactions may favor the para position, while higher temperatures shift to meta due to steric hindrance .

- Leaving Group Effects : Bromine’s electronegativity enhances NAS susceptibility at position 3. Computational studies (e.g., NBO analysis) can quantify charge distribution .

What strategies are recommended for scaling up the synthesis of this compound while maintaining reproducibility?

Advanced Research Question

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .

- Solvent Selection : Replace DMSO (used in small-scale ) with toluene or EtOAc for easier large-scale purification.

- Crystallization Optimization : Use anti-solvent precipitation to improve yield and purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.